molecular formula C27H31N3O3 B2928393 N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872860-49-6

N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2928393
CAS No.: 872860-49-6
M. Wt: 445.563
InChI Key: LBNKBBCVYMXUTP-UHFFFAOYSA-N
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Description

N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C27H31N3O3 and its molecular weight is 445.563. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Compounds with structures similar to N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have been explored for their potential pharmaceutical applications. For example, the synthesis and antibacterial study of N-substituted derivatives of certain acetamides have been reported, indicating moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). These findings suggest that similar compounds could have antimicrobial properties, making them candidates for drug development.

Synthetic Chemistry

The complex structure of this compound indicates its relevance in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, the synthesis of 6-alkylthio-5-carbamoyl-3-cyano-4-phenyl-3,4-dihydropyridin-2(1H)-ones demonstrates the use of similar structures in creating new chemical entities with potential biological activities (Krauze & Duburs, 1999). Such synthetic pathways can be pivotal in the development of novel compounds for various applications.

Properties

IUPAC Name

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-20(2)30(17-21-11-5-3-6-12-21)27(33)26(32)23-18-29(24-14-8-7-13-22(23)24)19-25(31)28-15-9-4-10-16-28/h3,5-8,11-14,18,20H,4,9-10,15-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKBBCVYMXUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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